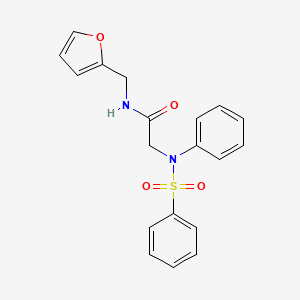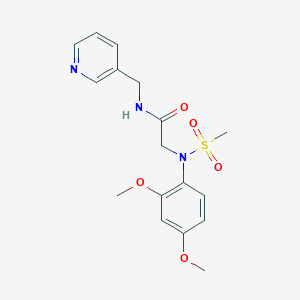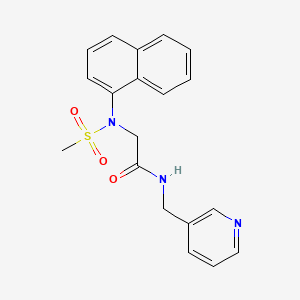
N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-(3-pyridinylmethyl)glycinamide
Overview
Description
N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-(3-pyridinylmethyl)glycinamide, also known as MNSPG, is a chemical compound that has been extensively studied for its potential use in scientific research. MNSPG is a member of the sulfonyl-containing compounds family and has been found to exhibit promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-(3-pyridinylmethyl)glycinamide is not fully understood, but several studies have proposed possible mechanisms. In cancer cells, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In neuroprotection, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In immunology, this compound has been found to modulate the immune response by regulating cytokine production and T-cell activation.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuroprotection, this compound has been found to reduce oxidative stress, inflammation, and neuronal damage. In immunology, this compound has been shown to modulate the immune response by regulating cytokine production and T-cell activation.
Advantages and Limitations for Lab Experiments
N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-(3-pyridinylmethyl)glycinamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that exhibits promising biochemical and physiological effects. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. More research is needed to fully elucidate its effects and potential applications.
Future Directions
There are several future directions for N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-(3-pyridinylmethyl)glycinamide research. In cancer research, this compound could be further studied for its potential use in combination therapies with other anticancer drugs. In neuroscience, this compound could be further studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound could be further studied for its potential use in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential use in scientific research. It exhibits promising biochemical and physiological effects in various fields such as cancer research, neuroscience, and immunology. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-(3-pyridinylmethyl)glycinamide has been extensively studied for its potential use in scientific research. It has been found to exhibit promising effects in various fields such as cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune response by regulating cytokine production and T-cell activation.
properties
IUPAC Name |
2-[methylsulfonyl(naphthalen-1-yl)amino]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-26(24,25)22(14-19(23)21-13-15-6-5-11-20-12-15)18-10-4-8-16-7-2-3-9-17(16)18/h2-12H,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVHDEOUFCXKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3465152.png)
![ethyl 4-[N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3465159.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3465166.png)
![N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465171.png)

![2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3465174.png)
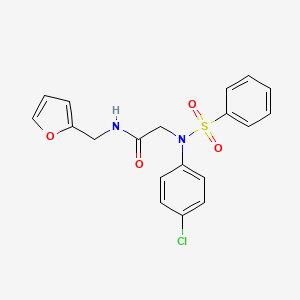
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465200.png)
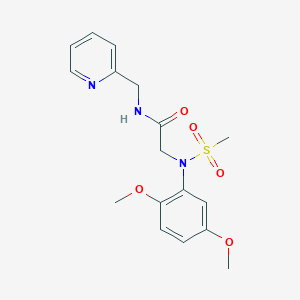
![4-chloro-N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3465211.png)

![N~2~-(4-chlorophenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465225.png)
